CUDC-907

准备方法

菲美诺司他的合成涉及几个关键步骤:

噻吩并[3,2-d]嘧啶核的形成: 这是通过一系列涉及适当起始原料的缩合反应实现的。

吡啶和吗啉基的引入: 这些基团是通过亲核取代反应引入的。

最终偶联和羟基化: 最后一步涉及偶联中间体化合物并引入羟基以形成最终产物.

菲美诺司他的工业生产方法经过优化,以确保高产率和纯度,通常涉及先进技术,例如高效液相色谱法用于纯化。

化学反应分析

菲美诺司他经历了几种类型的化学反应:

氧化: 它可以在特定条件下被氧化形成各种氧化衍生物。

还原: 还原反应可以改变官能团,导致不同的类似物。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。从这些反应中形成的主要产物包括菲美诺司他的各种类似物和衍生物。

科学研究应用

菲美诺司他具有广泛的科学研究应用:

化学: 它被用作工具化合物来研究组蛋白去乙酰化酶和磷脂酰肌醇 3-激酶的抑制。

生物学: 菲美诺司他用于研究这些酶在细胞过程和疾病状态中的作用。

作用机制

相似化合物的比较

菲美诺司他因其对组蛋白去乙酰化酶和磷脂酰肌醇 3-激酶的双重抑制作用而独一无二。类似的化合物包括:

罗米地辛: 一种组蛋白去乙酰化酶抑制剂,用于治疗皮肤 T 细胞淋巴瘤。

伏立诺他: 另一种用于治疗多种癌症的组蛋白去乙酰化酶抑制剂。

伊德拉西布: 一种用于治疗慢性淋巴细胞白血病的磷脂酰肌醇 3-激酶抑制剂.

生物活性

CUDC-907 is a first-in-class oral small molecule that acts as a dual inhibitor of histone deacetylases (HDAC) and phosphoinositide 3-kinases (PI3K), demonstrating significant biological activity against various cancers, particularly hematological malignancies and solid tumors. This article reviews the compound's mechanisms of action, efficacy in preclinical and clinical settings, and its potential therapeutic applications.

This compound exerts its effects through the inhibition of HDAC and PI3K pathways, which are crucial for cancer cell proliferation, survival, and apoptosis. The compound's dual inhibition leads to:

- Histone Acetylation : Increased acetylation of histones, which promotes transcriptional activation of pro-apoptotic genes.

- PI3K/AKT Pathway Inhibition : Reduction in phosphorylated AKT levels, leading to decreased cell survival signals.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins, enhancing apoptosis in cancer cells while sparing normal cells.

Efficacy in Preclinical Studies

Preclinical studies have demonstrated this compound's potent antitumor activity across various cancer models. The following table summarizes key findings from notable studies:

Clinical Trials

This compound has undergone several clinical trials to assess its safety, tolerability, and efficacy:

- Phase I Trials : Focused on patients with relapsed or refractory solid tumors and lymphomas. Results indicated manageable side effects and promising anti-tumor activity.

- UCSF Lymphoma Trial : Investigates this compound in children with solid tumors and brain tumors, aiming to evaluate its effects on tumor growth and potential side effects in a younger population .

Case Studies

Several case studies highlight the effectiveness of this compound in specific patient populations:

- Case Study 1 : A patient with relapsed DLBCL receiving this compound showed a significant reduction in tumor size after four weeks of treatment, correlating with decreased MYC expression.

- Case Study 2 : In a cohort of AML patients treated with this compound, a notable decrease in leukemia progenitor cells was observed alongside an increase in apoptotic markers.

属性

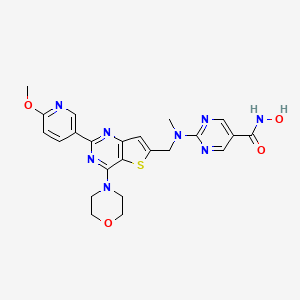

IUPAC Name |

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWXJLIFIIOYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712307 | |

| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339928-25-4 | |

| Record name | Fimepinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fimepinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIMEPINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。